molecular formula C24H42NO9P B571529 N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate CAS No. 65718-26-5

N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate

Cat. No.: B571529
CAS No.: 65718-26-5
M. Wt: 519.572
InChI Key: ZQYGMZCRFGEXCT-SXVVAMDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate is a complex salt composed of two distinct moieties:

  • [(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate: A phosphorylated derivative of a furanose ring, structurally related to ascorbic acid (vitamin C) derivatives. This moiety likely imparts antioxidant or redox-modulating properties, as seen in analogous ascorbic acid phosphate esters .

The compound is registered under CAS No. 65718-26-5 and is described as a salt of L-ascorbic acid 2-phosphate with N,N-dicyclohexylcyclohexanamine, suggesting applications in stabilizing ascorbic acid derivatives for enhanced bioavailability or controlled release .

Properties

IUPAC Name

N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N.C6H9O9P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13/h16-18H,1-15H2;2,4,7-9H,1H2,(H2,11,12,13)/t;2-,4+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYGMZCRFGEXCT-SXVVAMDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C3CCCCC3.C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N(C2CCCCC2)C3CCCCC3.C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42NO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate (referred to as DCC) is a compound with significant potential in various biological applications. Its unique structure incorporates both amine and phosphate functionalities, which may contribute to its biological activity. This article reviews the biological activity of DCC, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DCC is characterized by its complex molecular structure, which includes a cyclohexyl amine moiety and a phosphorylated furan derivative. The presence of hydroxyl groups enhances its solubility and potential interactions with biological macromolecules.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₅P
Molecular Weight307.36 g/mol
SolubilitySoluble in water
pKa7.4 (approximate)

Mechanisms of Biological Activity

DCC exhibits several mechanisms through which it exerts biological effects:

  • Enzyme Inhibition : DCC has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Cell Signaling Modulation : The compound may interact with cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs), affecting processes such as cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that DCC possesses antioxidant properties, which may protect cells from oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that DCC can enhance the stability and biological activity of therapeutic proteins. For instance, in formulations with recombinant human interleukin-2 (rhIL-2), DCC was found to increase the thermal stability of the protein while maintaining its functional integrity at certain concentrations . However, concentrations above a specific threshold resulted in decreased bioactivity due to structural alterations.

Case Study: Therapeutic Applications

A notable case study involved the use of DCC in enhancing the efficacy of rhIL-2 for melanoma treatment. In this study, formulations containing DCC were compared against standard formulations without the compound. Results indicated that DCC-containing formulations demonstrated improved stability and prolonged activity in vivo, suggesting its potential as an excipient in therapeutic applications .

Toxicological Profile

The cytotoxicity of DCC was evaluated using primary cell cultures and established cancer cell lines. Concentrations up to 80 mM showed no significant cytotoxic effects, indicating a favorable safety profile for potential therapeutic use . However, further studies are warranted to fully establish the compound's safety across various biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural and functional similarities with the following classes of molecules:

Compound Class Key Features Divergence from Target Compound
Ascorbic Acid Derivatives Includes L-ascorbic acid 2-phosphate, sodium ascorbyl phosphate, etc. Lack the N,N-dicyclohexylcyclohexanamine counterion, affecting solubility and pharmacokinetics .
Cyclohexanamine Salts E.g., N,N-dimethylcyclohexanamine salts (e.g., PMN P-96-1176, CAS 164383-18-0). Different counterions (e.g., polyoxyethylene phosphate) alter surfactant properties and regulatory status .
Hydroxamic Acids E.g., N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (CAS 64046-88-4). Focus on metal chelation or antioxidant activity; lack phosphorylated furanose moiety .
Antioxidants (BHA, β-carotene) Common antioxidants used in industrial or food applications. Mechanistically distinct (radical scavenging vs. redox modulation); lack structural complexity .

Pharmacological and Industrial Relevance

  • Ascorbic Acid Derivatives : The target compound’s phosphate group enhances stability compared to free ascorbic acid, similar to sodium ascorbyl phosphate used in cosmetics for oxidative stability . However, the addition of N,N-dicyclohexylcyclohexanamine may improve lipid membrane penetration, unlike hydrophilic sodium salts.
  • Cyclohexanamine Salts : Compounds like PMN P-96-1176 are regulated for industrial surfactant use due to their polyoxyethylene phosphate groups, whereas the target compound’s ascorbate moiety suggests pharmaceutical or nutraceutical applications .

Research Findings and Data Gaps

Key Observations

  • The compound’s structure is unique in combining a lipophilic amine with a polar phosphorylated ascorbate, suggesting dual functionality (e.g., antioxidant delivery with enhanced cellular uptake) .

Limitations in Current Data

  • No direct pharmacological or stability studies for the target compound were identified in the provided evidence.
  • Comparative antioxidant efficacy (e.g., DPPH radical scavenging, β-carotene assays) remains unquantified for this compound, unlike hydroxamic acids or BHA .

Preparation Methods

Phosphorylation of L-Ascorbic Acid

The core reaction employs polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅) as phosphorylating agents under controlled conditions.

Procedure :

  • Reagents : L-Ascorbic acid (1.0 mol), PPA (1.2–1.5 mol), vanadium pentoxide (V₂O₅, 0.5–2.0 wt% as catalyst).

  • Conditions :

    • Temperature: 40–60°C

    • Duration: 3–6 hours

    • Solvent: Anhydrous dichloromethane or tetrahydrofuran.

  • Workup : Neutralization with alkaline earth metal hydroxides (e.g., Mg(OH)₂) to precipitate unreacted reagents.

Key Data :

ParameterValueSource
Yield68–72%
Purity (HPLC)≥95%
Catalyst EfficiencyV₂O₅ reduces side reactions

Alternative Methods Using Triphosphate Salts

Sodium triphosphate (Na₅P₃O₁₀) serves as a phosphate donor in aqueous media, though yields are lower (50–55%) due to hydrolysis.

Salt Formation and Purification

The final step involves combining equimolar amounts of ascorbic acid 2-phosphate and N,N-dicyclohexylcyclohexanamine in a polar aprotic solvent.

Procedure :

  • Reagents : Ascorbic acid 2-phosphate (1.0 mol), N,N-dicyclohexylcyclohexanamine (1.05 mol).

  • Conditions :

    • Solvent: Ethanol/water (4:1 v/v)

    • Temperature: 25°C, 1 hour.

  • Crystallization : Slow evaporation yields white crystalline product.

Key Data :

ParameterValueSource
Yield85–90%
Melting Point158–160°C
Purity (NMR)≥98%

Industrial-Scale Considerations

Patent CN1760199B highlights vanadium pentoxide as critical for minimizing dimerization byproducts during phosphorylation. Large batches (>100 kg) require:

  • Continuous stirred-tank reactors (CSTRs) for heat control.

  • Centrifugal partition chromatography for high-purity isolation.

Challenges and Optimization

  • Phosphate Hydrolysis : Aqueous conditions degrade the phosphate ester; anhydrous solvents and low temperatures (<60°C) mitigate this.

  • Amine Basicity : Excess N,N-dicyclohexylcyclohexanamine (5–10% molar excess) ensures complete salt formation.

Analytical Characterization

Critical Metrics :

  • ¹H/³¹P NMR : Confirms phosphorylation at C2 and salt stoichiometry.

  • HPLC-MS : Monitors residual ascorbic acid (<0.5%).

Applications and Derivatives

The compound’s stability in aqueous media makes it suitable for:

  • Cell culture media (stimulates collagen synthesis).

  • Cosmetic formulations (oxidatively stable vitamin C derivative) .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis involves multi-step organic reactions, including cyclohexylamine alkylation and phosphorylation of the furan moiety. Key steps:

  • Alkylation : Reacting cyclohexylamine derivatives with halogenated intermediates under controlled pH (8–9) and temperature (60–80°C) to form N,N-dicyclohexylcyclohexanamine .
  • Phosphorylation : Using dihydrogen phosphate esters in anhydrous conditions to modify the furan ring .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are employed to achieve >95% purity. Characterization via NMR and mass spectrometry is critical .

Q. How is this compound characterized structurally and analytically?

Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm stereochemistry and functional groups (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, phosphate resonance at δ −0.5 to 0.5 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at 1650 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (P=O stretch) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+^+ at m/z 538.2) .

Q. What are the stability considerations for this compound under varying storage conditions?

Stability studies should assess:

  • Temperature Sensitivity : Degradation at >40°C (monitored via HPLC) .
  • pH Dependency : Hydrolysis of the phosphate ester in acidic conditions (pH < 3) or basic conditions (pH > 10) .
  • Light Exposure : UV-Vis spectroscopy to track photolytic decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve phosphorylation efficiency .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation .
  • Process Control : Real-time monitoring using in-line FTIR to track intermediate formation .

Q. How does the compound’s stability in biological matrices affect pharmacokinetic studies?

  • Plasma Stability Assays : Incubate the compound with plasma (37°C, pH 7.4) and quantify degradation using LC-MS/MS. Phosphate ester hydrolysis is a major degradation pathway .
  • Metabolite Identification : Use hepatic microsomes to identify oxidative metabolites (e.g., hydroxylated cyclohexane derivatives) .

Q. How can contradictory data on biological activity be resolved?

  • Structural Analogs Comparison : Compare with derivatives lacking the phosphate group or cyclohexylamine moiety (Table 1) .
  • Dose-Response Studies : Validate activity thresholds using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

Q. Table 1: Biological Activity of Structural Analogs

Compound ModificationEnzyme Inhibition (%)Cytotoxicity (IC50_{50}, μM)
Phosphate group removed12 ± 3>100
Cyclohexylamine replaced45 ± 525 ± 4
Parent compound78 ± 610 ± 2

Q. What methodologies are suitable for studying interactions with biological targets?

  • Molecular Docking : Simulate binding to cyclooxygenase (COX) or kinase domains using software like AutoDock .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD_D = 120 nM for COX-2) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of target binding .

Q. What are the degradation pathways under oxidative stress?

  • Forced Degradation Studies : Expose the compound to H2_2O2_2 (3% v/v) and analyze via LC-MS. Major products include:
    • Oxo-furan derivatives (m/z 320.1) from furan ring oxidation.
    • Cyclohexanol byproducts (m/z 156.2) via N-dealkylation .

Methodological Notes

  • Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography for stereochemistry) .
  • Experimental Design : Follow frameworks like CRDC’s RDF2050103 for chemical engineering protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.